molecular formula C16H16N2O B1197859 3-Dimethylamino-6-methoxyacridine CAS No. 84746-04-3

3-Dimethylamino-6-methoxyacridine

Cat. No. B1197859
CAS RN: 84746-04-3
M. Wt: 252.31 g/mol
InChI Key: DTOVJCQISCTEIV-UHFFFAOYSA-N
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Description

“3-Dimethylamino-6-methoxyacridine” is a chemical compound . Unfortunately, there is not much detailed information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “3-Dimethylamino-6-methoxyacridine” is not explicitly provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Dimethylamino-6-methoxyacridine” are not explicitly mentioned in the available resources .

Relevant Papers One paper titled “Uber mit 3-Dimethylamino-6-methoxyacridin” discusses three new acridine dyes, including 3-dimethylamino-6-methoxyacridine . These dyes have been tested as fluorochromes of LM- and HeLa-cells .

Scientific Research Applications

  • 3-Dimethylamino-6-methoxyacridine has been tested as a fluorochrome for staining LM- and HeLa-cells, showing properties of basic compounds that form cations in neutral or acidic aqueous solutions. This fluorochrome is particularly effective for staining fixed LM- and HeLa-cells at pH=6, with its fluorescence showing metachromasy similar to staining with acridine orange according to the technique of Bertalanffy. It is noted for less fading of fluorescence and is bound to DNA in the nucleus and to RNA in the cytoplasm or nucleoli (Petschel et al., 1984).

  • 3-Dimethylamino-6-methoxyacridine and similar compounds have been synthesized and tested for their properties as fluorochromes in different cell types. The absorption and emission spectra of these fluorochromes stained cells have been analyzed, revealing interesting properties such as metachromatic fluorescence effect caused by a shift in the emission maximum of the cytoplasm and nucleoli relative to the nucleus (Petschel et al., 2004).

  • This compound has also been investigated in the context of potential multifunctional anti-cancer metal complexes. Synthesis of rhodium(II) and platinum(II) complexes of diamine-substituted acridine-4-carboxamides, including derivatives of 3-Dimethylamino-6-methoxyacridine, has been reported. These studies focus on the structural properties of the compounds and their potential applications in cancer treatment (Goodgame et al., 1990).

  • The compound's relevance in the field of DNA interaction and control of phenylalanine ammonia lyase and pisatin levels has been studied. It is part of a group of compounds with planar triple ring systems known to induce specific responses in pea tissue, suggesting potential applications in plant physiology and biochemistry (Hadwiger & Schwochau, 1971).

  • Its derivatives have been synthesized and evaluated as DNA-intercalating–alkylating agents. These compounds have shown reactivity with nucleophiles and the potential for covalent binding to DNA, which could have implications for drug design and cancer therapy (Charmantray et al., 2001).

  • Another study evaluated its derivatives for in vitro antiproliferative properties against Leishmania infantum, providing insights into the antileishmanial activity of acridine compounds and suggesting their potential as multitarget drugs (Di Giorgio et al., 2003).

properties

IUPAC Name

6-methoxy-N,N-dimethylacridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-18(2)13-6-4-11-8-12-5-7-14(19-3)10-16(12)17-15(11)9-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOVJCQISCTEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=NC3=C(C=CC(=C3)OC)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233760
Record name 3-Dimethylamino-6-methoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dimethylamino-6-methoxyacridine

CAS RN

84746-04-3
Record name 3-Dimethylamino-6-methoxyacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dimethylamino-6-methoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Petschel, A Naujok, P Kempter, W Seiffert… - Histochemistry, 1984 - europepmc.org
Three new acridine dyes, 3-dimethylamino-6-methoxyacridine 1, 3-amino-6-methoxyacridine 2 and 3-amino-7-methoxyacridine 3, have been prepared and tested as fluorochromes of …
Number of citations: 2 europepmc.org
HW Zimmermann - Angewandte Chemie International Edition in …, 1986 - Wiley Online Library
… Many other dyes are also accumulated in the lysosomes of living cells, such as the basic fluorochrome 3-dimethylamino-6methoxyacridine, which is closely related to A 0 (Fig. 11). In …
Number of citations: 112 onlinelibrary.wiley.com
FH KASTEN - Cell structure and function by microspectrofluorometry, 1989 - Elsevier
This review of the history of fluorescence microscopy and fluorescent probes emphasizes the roots of modern work in the field and contemporary lines of research. It centers on …
Number of citations: 53 www.sciencedirect.com
L JC, P RO, J AUGIER - Annales de L'institut Pasteur, 1948 - europepmc.org
… [Bertalanffy-like fluorescence staining with 3-dimethylamino-6-methoxyacridine]. …
Number of citations: 2 europepmc.org
S Brown, C Poujol - Cours de l'Université de Bordeaux, 2006 - researchgate.net
En microscopie confocale, notre objectif est d'obtenir un signal spécifique, durable et fort (peut-être plusieurs signaux) sans dégradation et en respectant autant que possible les …
Number of citations: 11 www.researchgate.net

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